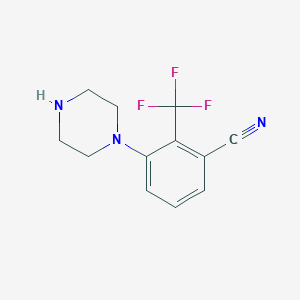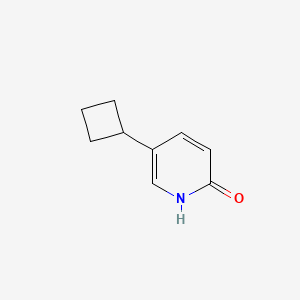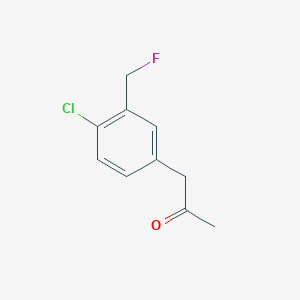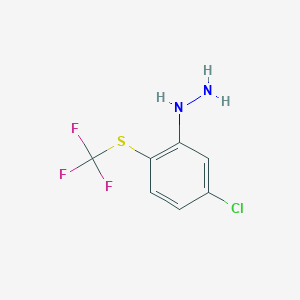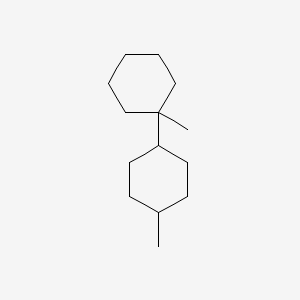
1,4'-Dimethyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4’-Dimethyl-1,1’-bi(cyclohexane) is an organic compound with the molecular formula C14H26 It is a derivative of cyclohexane, where two cyclohexane rings are connected via a single carbon-carbon bond, and each ring has a methyl group attached at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4’-Dimethyl-1,1’-bi(cyclohexane) can be synthesized through several methods. One common approach involves the catalytic hydrogenation of dimethyl 1,4-cyclohexane dicarboxylate using a CuMgAl catalyst under mild conditions. This method achieves high conversion rates and selectivity for the desired product .
Industrial Production Methods
Industrial production of 1,4’-Dimethyl-1,1’-bi(cyclohexane) typically involves the hydrogenation of precursors like dimethyl 1,4-cyclohexane dicarboxylate in high-pressure reactors. The use of efficient catalysts, such as CuMgAl, ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,4’-Dimethyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: More saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
1,4’-Dimethyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4’-Dimethyl-1,1’-bi(cyclohexane) depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
1,4’-Dimethyl-1,1’-bi(cyclohexane) can be compared with other similar compounds, such as:
1,1-Dimethylcyclohexane: A simpler derivative with only one cyclohexane ring and two methyl groups.
1,4-Dimethylcyclohexane: Similar structure but lacks the bi-cyclohexane linkage.
1,4-Cyclohexanedimethanol: Contains hydroxyl groups instead of methyl groups, leading to different chemical properties and applications
Propriétés
Formule moléculaire |
C14H26 |
|---|---|
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
1-methyl-1-(4-methylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C14H26/c1-12-6-8-13(9-7-12)14(2)10-4-3-5-11-14/h12-13H,3-11H2,1-2H3 |
Clé InChI |
DGKOXQUILQWYSR-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(CC1)C2(CCCCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B14064048.png)


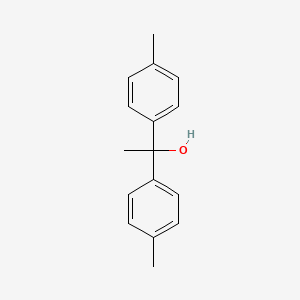
![cis-7-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B14064066.png)
![Methyl [4-(2,2-dicyanoethenyl)phenoxy]acetate](/img/structure/B14064068.png)


